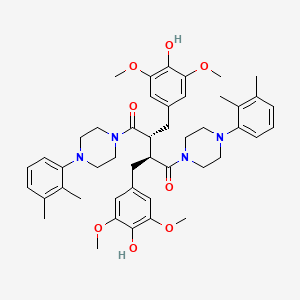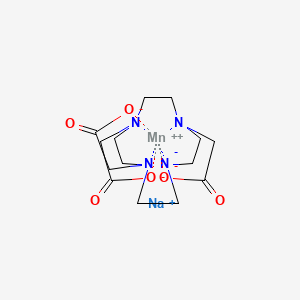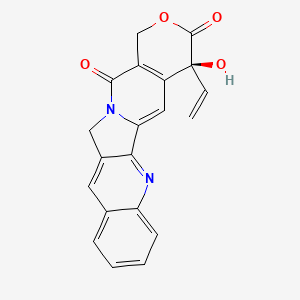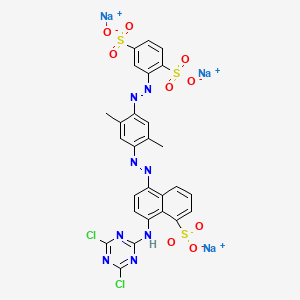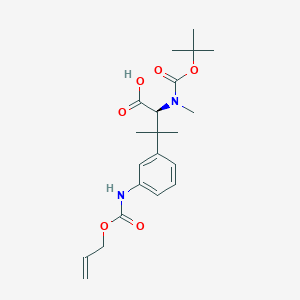
Alk/ros1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk/ros1-IN-3 is a compound that targets the anaplastic lymphoma kinase (ALK) and the c-ros oncogene 1 (ROS1). These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. This compound has shown promise in inhibiting these kinases, making it a potential therapeutic agent for certain types of cancer, particularly non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements .
Vorbereitungsmethoden
The synthesis of Alk/ros1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Alk/ros1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .
Wissenschaftliche Forschungsanwendungen
Alk/ros1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of ALK and ROS1 kinases. In biology, it helps in understanding the role of these kinases in cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for cancers with ALK or ROS1 rearrangements. Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .
Wirkmechanismus
The mechanism of action of Alk/ros1-IN-3 involves the inhibition of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
Alk/ros1-IN-3 is unique in its dual inhibition of both ALK and ROS1 kinases. Similar compounds include crizotinib, ceritinib, and entrectinib, which also target these kinases but may have different binding affinities and selectivity profiles. This compound stands out due to its potent inhibition and potential to overcome resistance mechanisms associated with other inhibitors .
Eigenschaften
Molekularformel |
C32H32N4O2 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
5-[6-amino-5-[(1R)-1-(2-phenylphenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C32H32N4O2/c1-21(25-10-6-7-11-26(25)22-8-4-3-5-9-22)38-29-19-24(20-34-30(29)33)23-12-13-28-27(18-23)32(31(37)35-28)14-16-36(2)17-15-32/h3-13,18-21H,14-17H2,1-2H3,(H2,33,34)(H,35,37)/t21-/m1/s1 |
InChI-Schlüssel |
SACXKMOFZDSOLM-OAQYLSRUSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
Kanonische SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
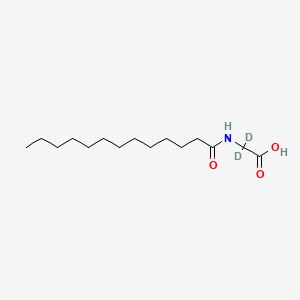
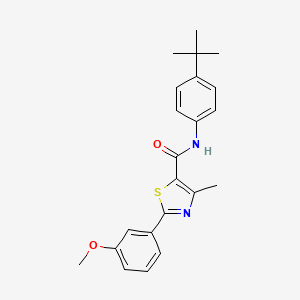
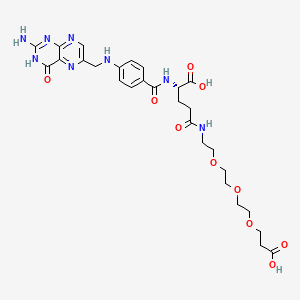
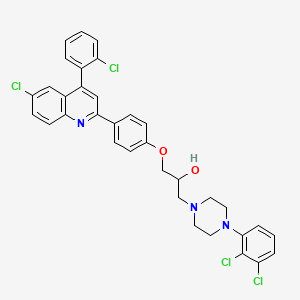

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
